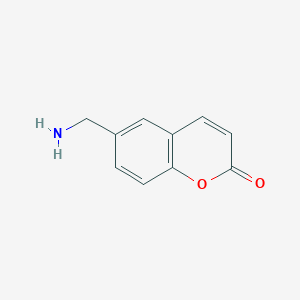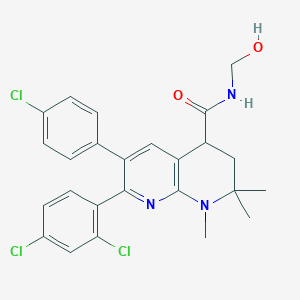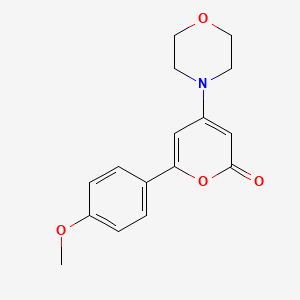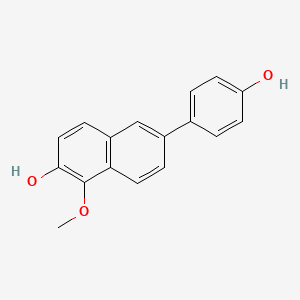
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol is an organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring The structure of this compound consists of a naphthalene ring system substituted with a hydroxyphenyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions . Another method involves the use of alkynyl thiadiazoles with a rhodium catalyst and a bis(diphenylphosphino)ferrocene ligand in chlorobenzene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. The use of environmentally benign and efficient synthesis methods, such as those involving water as a solvent, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidation reactions with hydroxyl radicals in aqueous and lipidic environments, leading to the formation of less toxic products . It can also participate in substitution reactions, such as the Knoevenagel condensation, to form fused ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, rhodium catalysts, and bis(diphenylphosphino)ferrocene ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield less toxic products, while substitution reactions can lead to the formation of fused ring systems with unique biological activities .
Applications De Recherche Scientifique
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds with potential pharmaceutical and biological activities . In biology, it is studied for its antioxidant and anti-inflammatory properties, which make it a candidate for the development of new therapeutic agents . In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders . In industry, it is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol involves its interaction with molecular targets and pathways in the body. For example, it may exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines . Additionally, it may interact with nuclear receptors and transcription factors to regulate gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and phenolic antioxidants. These compounds share structural similarities, such as the presence of hydroxyl groups attached to aromatic rings, but differ in their specific chemical properties and biological activities . For example, 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, while phenolic antioxidants are widely studied for their antioxidant properties .
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- Phenolic antioxidants
- 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
- 1-Chloro-6-(4-Hydroxyphenyl)-2-naphthol
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
6-(4-hydroxyphenyl)-1-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H14O3/c1-20-17-15-8-4-12(10-13(15)5-9-16(17)19)11-2-6-14(18)7-3-11/h2-10,18-19H,1H3 |
Clé InChI |
DSBWWPDVDPKMHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1C=CC(=C2)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


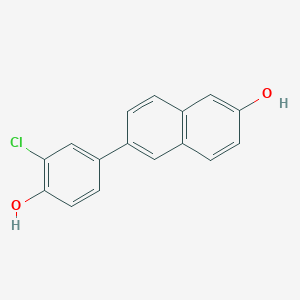
![6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B10844956.png)

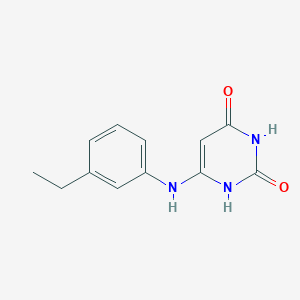
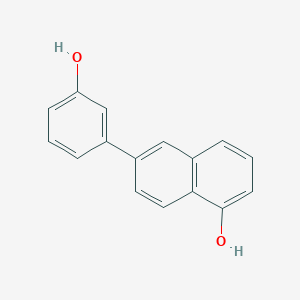
![4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid](/img/structure/B10844989.png)
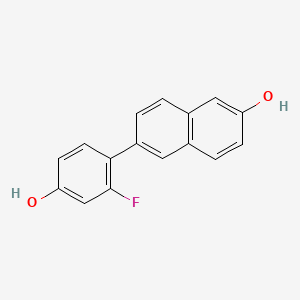

![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-YL)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845001.png)
